molecular formula C10H12O3 B1331360 Ethyl 2-hydroxy-3-methylbenzoate CAS No. 55211-85-3

Ethyl 2-hydroxy-3-methylbenzoate

Cat. No. B1331360
CAS RN: 55211-85-3
M. Wt: 180.2 g/mol
InChI Key: NSRLIMVWJNHWJW-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-methylbenzoate is a chemical compound that belongs to the class of hydroxybenzoates, which are esters formed by the condensation of hydroxybenzoic acids with alcohols. While the provided papers do not directly discuss ethyl 2-hydroxy-3-methylbenzoate, they do provide insights into related compounds that can help infer some of the properties and reactions of the compound .

Synthesis Analysis

The synthesis of related hydroxybenzoates typically involves esterification reactions, where a hydroxybenzoic acid reacts with an alcohol in the presence of a catalyst. For example, ethyl 3,4-dihydroxybenzoate was synthesized from 4-methylcatechol through oxidation and esterification reactions, with the influence of various reaction conditions being investigated . Similarly, ethyl 2-hydroxy-3-methylbenzoate could be synthesized through a targeted esterification of 2-hydroxy-3-methylbenzoic acid with ethanol.

Molecular Structure Analysis

The molecular structure of hydroxybenzoates can be determined using techniques such as X-ray crystallography. For instance, the structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was confirmed by X-ray crystal structure determination . The molecular structure of ethyl 2-hydroxy-3-methylbenzoate would likely show similar features, such as the presence of a hydroxyl group and a methyl group on the benzene ring, influencing its reactivity and intermolecular interactions.

Chemical Reactions Analysis

Hydroxybenzoates can undergo various chemical reactions, including hydrolysis and thermal rearrangement. The hydrolysis of benzazolium iodides, for example, led to the formation of hydroxyphenyl amides , while thermal rearrangement of a thiabicyclohexene system resulted in a hydroxybenzoate derivative . Ethyl 2-hydroxy-3-methylbenzoate may also participate in similar reactions, depending on the conditions and reagents involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoates can be characterized using techniques such as NMR, IR spectroscopy, and calorimetry. The gas-phase enthalpies of formation of various ethyl hydroxybenzoates were determined using experimental and theoretical methods . The antimicrobial activity and sunscreen properties of 2-ethyl-3-hexanol p-hydroxybenzoate were also characterized . These studies suggest that ethyl 2-hydroxy-3-methylbenzoate would have distinct physical properties, such as boiling point and solubility, and chemical properties, including reactivity and possible biological activities.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Key Intermediates: Ethyl 2-hydroxy-3-methylbenzoate is used in the synthesis of key intermediates for various compounds. For example, it is utilized in the synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the preparation of repaglinide, an oral hypoglycemic agent (Salman et al., 2002).

Biological and Pharmacological Research

  • Biosynthesis Studies: It serves as a precursor in biosynthesis studies. Research has shown that similar ethyl hydroxybenzoate compounds are efficiently and specifically incorporated into certain fungal metabolites, which is significant for understanding biogenetic pathways (Bartlett et al., 1981).
  • Cytotoxic Activity: Derivatives of ethyl hydroxybenzoates, similar to ethyl 2-hydroxy-3-methylbenzoate, have been studied for their cytotoxic activity. For instance, a series of compounds derived from ethyl paraben, a related compound, showed potential anticancer activity in liver cancer cell lines (Han et al., 2020).

Environmental Impact and Degradation Studies

  • Photodegradation Research: Ethyl hydroxybenzoates, including ethyl 2-hydroxy-3-methylbenzoate, have been subjects of photodegradation studies to understand their environmental impact and degradation pathways. These studies are crucial for assessing the environmental safety of chemicals used in various consumer products (Gmurek et al., 2015).

Safety And Hazards

Ethyl 2-hydroxy-3-methylbenzoate is classified as a dangerous substance. It has hazard statements H302, H315, H318, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-hydroxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRLIMVWJNHWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970540
Record name Ethyl 2-hydroxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-3-methylbenzoate

CAS RN

55211-85-3
Record name Benzoic acid, 2-hydroxy-3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55211-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC97235
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97235
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Record name Ethyl 2-hydroxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-hydroxy-3-methylbenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
IE Rosenberg - 1970 - search.proquest.com
… Ethyl 2-Hydroxy-3-Methylbenzoate.......... 25 …
Number of citations: 0 search.proquest.com
SA Saoud, KF Ali, RM Shakir - Oriental Journal of Chemistry, 2017 - researchgate.net
… Ethyl 2-hydroxy-3-methylbenzoate (9 g, 50 mmol) was dissolved in 50 mL of ethanol and stirred with heating to 600C for 15 minutes; excess of hydrazine hydrate was added with small …
Number of citations: 9 www.researchgate.net
AB Sen, KC Joshi - Journal of the Science of Food and …, 1952 - Wiley Online Library
The synthesis of a number of compounds likely to possess fungicidal activity has been described by the authors in the earlier papers of this series (Sen & Joshi, 1948, 1949, 1951a, b). …
Number of citations: 6 onlinelibrary.wiley.com
KF Ali - researchgate.net
Antioxidant compounds are one of the famous compounds in therapeutic and industrial fields. The revolution of science development requires new materials attend to this development. …
Number of citations: 0 www.researchgate.net
OC Cloth - academia.edu
In this study deals with the isolation of natural dyes from hibiscus rosa sinensis and marigold flowers. There are different methods are used to synthesis the natural dyes on each flower. …
Number of citations: 0 www.academia.edu
M Sher, TH Tam Dang, Z Ahmed… - The Journal of …, 2007 - ACS Publications
… Ethyl 2-Hydroxy-3-methylbenzoate (4a). Starting with 1,3-bis(silyl enol ether) 1e (2.00 g, 6.93 mmol), 1,1,3,3-tetramethoxypropane 2 (1.20 mL, 7.62 mmol, 1.1 equiv), and TMSOTf (0.11 …
Number of citations: 25 pubs.acs.org
M Sher - 2008 - Rostock, Univ., Diss., 2008
Number of citations: 5

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